3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal
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Overview
Description
3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal is a compound with significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal typically involves the condensation of 3,4-dihydroxybenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenolic compounds .
Scientific Research Applications
3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate various signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxycinnamaldehyde: Shares similar structural features but lacks the ethylamino group.
Caffeic Acid: Contains similar phenolic hydroxyl groups but differs in the overall structure.
Dihydroxyphenylalanine (DOPA): Similar in having dihydroxyphenyl groups but differs in the amino acid structure.
Uniqueness
3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal is unique due to its combination of phenolic hydroxyl groups and an ethylamino side chain, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-[2-(3,4-dihydroxyphenyl)ethylamino]prop-2-enal |
InChI |
InChI=1S/C11H13NO3/c13-7-1-5-12-6-4-9-2-3-10(14)11(15)8-9/h1-3,5,7-8,12,14-15H,4,6H2 |
InChI Key |
AEFVCQJRSPYONO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCNC=CC=O)O)O |
Origin of Product |
United States |
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